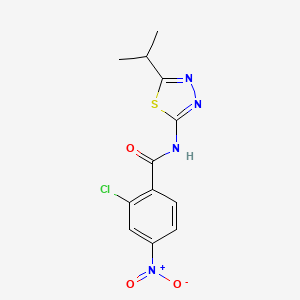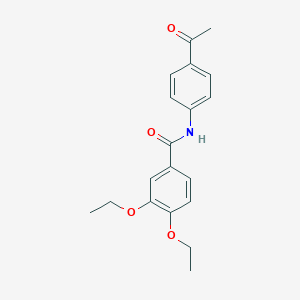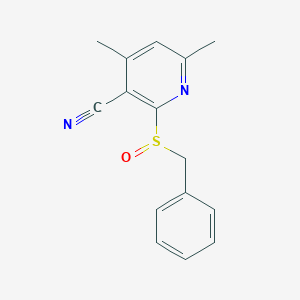
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfinyl)-4,6-dimethylnicotinonitrile, also known as BSMN, is a chemical compound that has been studied extensively for its potential use in medicinal chemistry. BSMN is a member of the nicotinonitrile family of compounds, which have been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the enzyme protein kinase B, which is involved in the regulation of cell survival and proliferation. It has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic AMP levels in cells.
Biochemical and Physiological Effects:
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile inhibits the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has anti-tumor activity in mouse models of breast and lung cancer, as well as anti-inflammatory activity in mouse models of acute lung injury.
实验室实验的优点和局限性
One of the main advantages of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its broad-spectrum activity against a variety of cancer cell lines and viruses. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
未来方向
There are several future directions for research on 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. Another area of interest is the investigation of the potential use of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile in combination with other therapeutic agents to enhance its activity. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile and to identify potential targets for its use in the treatment of cancer and viral infections.
Conclusion:
In conclusion, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum activity against cancer cell lines and viruses, as well as its anti-inflammatory properties, make it an attractive candidate for further research. While there are limitations to its use, such as its low yield in the synthesis process, further investigation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is warranted to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a multistep process that involves the reaction of 2-chloro-4,6-dimethylpyridine with benzylsulfinyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium cyanide to form the final product, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has also been shown to have antiviral activity against the hepatitis C virus, as well as anti-inflammatory activity in animal models of acute lung injury.
属性
IUPAC Name |
2-benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-8-12(2)17-15(14(11)9-16)19(18)10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYXTBUOWEFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)S(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

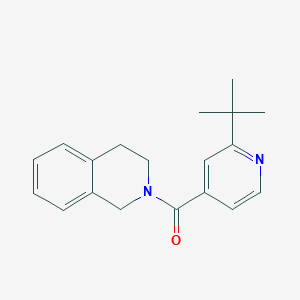
![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
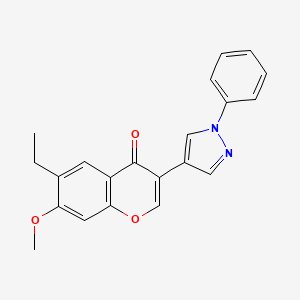
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
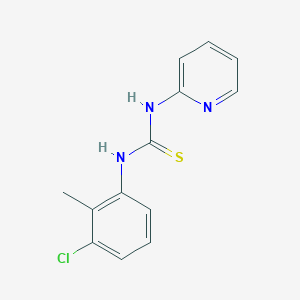
![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
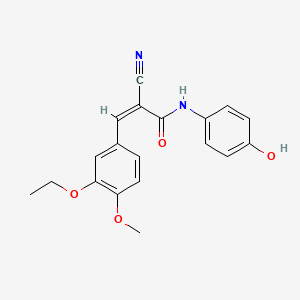
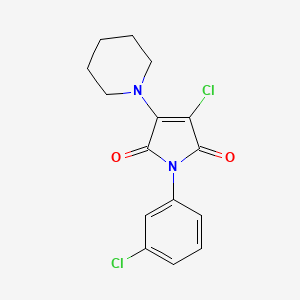
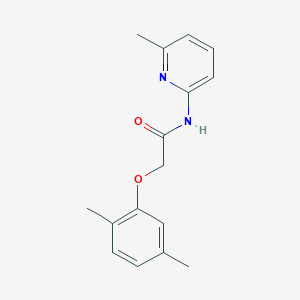
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
